A Technical Guide to 3-Methyl-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-Methyl-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its prevalence in medicinally important molecules underscores its status as a "privileged scaffold" in drug discovery. Within this esteemed class of compounds, 3-Methyl-1-benzofuran-2-carbohydrazide emerges as a versatile synthetic intermediate and a core component of various derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of 3-Methyl-1-benzofuran-2-carbohydrazide, from its synthesis and physicochemical properties to the therapeutic potential of its derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | 3-Methyl-1-benzofuran-2-carbohydrazide | |
| CAS Number | 53524-81-5 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NN | |
| InChIKey | SNUIRFLZLMGGLO-UHFFFAOYSA-N |
Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide: A Step-by-Step Protocol
The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide is a well-established procedure, typically commencing from a substituted phenol and proceeding through a key ester intermediate. The following protocol, adapted from established methodologies, provides a reliable pathway to obtain the target compound.[1]
Part 1: Synthesis of Ethyl 3-Methyl-1-benzofuran-2-carboxylate
The initial step involves the synthesis of the ester precursor, ethyl 3-methyl-1-benzofuran-2-carboxylate. This reaction proceeds via the reaction of an o-hydroxyacetophenone with an α-haloacetate.
Experimental Protocol:
-
To a round-bottom flask, add o-hydroxyacetophenone (3 mL), acetone (10 mL), and anhydrous potassium carbonate (3 g).
-
Stir the reaction mixture in an ice bath for 5 minutes.
-
Add ethyl bromoacetate (2.8 mL) dropwise to the cooled mixture over a period of 10 minutes.
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, perform a suitable work-up to isolate the crude ethyl 3-methyl-1-benzofuran-2-carboxylate.
-
Purify the product by recrystallization or column chromatography.
Part 2: Conversion to 3-Methyl-1-benzofuran-2-carbohydrazide
The final step involves the hydrazinolysis of the ester intermediate to yield the desired carbohydrazide.
Experimental Protocol:
-
Dissolve 3-methyl-2-ethoxycarbonyl benzofuran (3 g) in 25 mL of ethanol in a round-bottom flask.[1]
-
Add a catalytic amount of acetic acid to the solution.[1]
-
Add hydrazine hydrate (1 mL) dropwise to the reaction mixture.[1]
-
Stir the mixture at room temperature for approximately 2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography with a 1:1 benzene:hexane solvent system.[1]
-
Upon completion, the product, 3-methyl-2-benzofurancarbohydrazide, will precipitate.[1]
-
Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.[1]
Caption: Synthesis Workflow for 3-Methyl-1-benzofuran-2-carbohydrazide.
Physicochemical and Structural Properties
The structural integrity and physicochemical characteristics of 3-Methyl-1-benzofuran-2-carbohydrazide have been elucidated through various analytical techniques.
Crystallographic Data
X-ray crystallography studies have revealed the three-dimensional structure of 3-Methyl-1-benzofuran-2-carbohydrazide.[2][3] The asymmetric unit of the crystal contains three crystallographically independent molecules, which are slightly twisted.[2][3] The dihedral angle between the benzofuran ring system and the carbohydrazide plane varies slightly between these molecules, ranging from 6.89° to 9.58°.[2][3] In the crystal lattice, the molecules are interconnected through N-H···N hydrogen bonds, forming trimers.[2][3] These trimers are further organized into a three-dimensional network by weak N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions.[2][3]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 10.9391 (4) | [3] |
| b (Å) | 18.1257 (6) | [3] |
| c (Å) | 14.1818 (5) | [3] |
| β (°) | 94.157 (2) | [3] |
| V (ų) | 2804.55 (17) | [3] |
| Z | 12 | [3] |
Spectral Data
Therapeutic Potential and Biological Activity of Derivatives
3-Methyl-1-benzofuran-2-carbohydrazide serves as a crucial building block for the synthesis of a plethora of derivatives with significant therapeutic potential. The benzofuran scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]
Anticancer Activity
Derivatives of 3-methylbenzofuran have demonstrated notable anticancer activity against various cancer cell lines.[5][6][7] For example, a study on a series of 3-methylbenzofuran derivatives revealed their potent antiproliferative effects against non-small cell lung carcinoma A549 and NCI-H23 cell lines.[7] The IC₅₀ values for some of these derivatives were in the low micromolar range, indicating significant cytotoxic activity.[7]
Antiproliferative Activity of 3-Methylbenzofuran Derivatives against A549 Cancer Cell Line
| Compound Derivative | IC₅₀ (µM) | Reference |
| 4c (with p-methoxy group) | 1.48 | [7] |
| Staurosporine (control) | 1.52 | [7] |
The anticancer mechanism of benzofuran derivatives is multifaceted, with studies suggesting they can induce apoptosis, inhibit angiogenesis, and interfere with DNA synthesis.[5]
Antimicrobial and Other Activities
The benzofuran nucleus is also a key feature in compounds with potent antibacterial and antifungal activities.[1] Furthermore, various benzofuran derivatives have been reported to possess anti-inflammatory, anti-HIV, antitubercular, antidiabetic, and antioxidant properties, highlighting the broad therapeutic potential of this chemical class.[1]
Future Directions and Conclusion
3-Methyl-1-benzofuran-2-carbohydrazide stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable platform for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives, with a particular emphasis on elucidating their structure-activity relationships to optimize their potency and selectivity for various therapeutic targets. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation drugs to address a multitude of diseases.
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Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
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Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1367. [Link]
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